(5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
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Overview
Description
(5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with a furan ring and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, which involves the formylation of a suitable precursor.
Iodination: The iodophenyl group can be introduced through an electrophilic aromatic substitution reaction using iodine and a suitable oxidizing agent.
Condensation Reaction: The final step involves the condensation of the thiazole and furan intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Its ability to interact with bacterial cell walls and disrupt their function makes it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells through the disruption of cellular pathways is of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique electronic properties. Its heterocyclic structure allows for the exploration of new conductive and semiconductive materials.
Mechanism of Action
The mechanism of action of (5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their function and leading to cellular apoptosis. The exact molecular pathways involved are still under investigation, but it is believed to target key regulatory proteins involved in cell division and survival.
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-amino-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
- (5E)-2-amino-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
- (5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Uniqueness
The uniqueness of (5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one lies in its iodophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where halogen bonding and electronic effects are crucial.
Properties
IUPAC Name |
(5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O2S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(18)17-14(16)20-12/h1-7H,(H2,16,17,18)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUFSWRBQYZOMG-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N=C(S3)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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